

## Application Notes and Protocols: FMF-04-159-2 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | FMF-04-159-2 |           |
| Cat. No.:            | B15584324    | Get Quote |

### Introduction

**FMF-04-159-2** is a potent and selective tool compound that functions as a covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14).[1][2][3] It also exhibits pan-TAIRE family specificity, inhibiting other TAIRE kinases such as CDK16, CDK17, and CDK18.[1][3] Additionally, **FMF-04-159-2** shows some off-target activity against CDK2.[1][2][4] This compound is a valuable pharmacological probe for investigating the cellular functions of CDK14, which is implicated in processes like cell cycle regulation.[1][5] Due to its covalent mechanism of action against CDK14, specific considerations are required when designing and performing in vitro kinase assays.

This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of **FMF-04-159-2** against its target kinases. It also includes quantitative data on its inhibitory potency and diagrams illustrating the experimental workflow and the relevant signaling context.

## Data Presentation: Inhibitory Activity of FMF-04-159-2

The inhibitory potency of **FMF-04-159-2** has been quantified against several kinases using different in vitro assay formats. The following table summarizes the key IC50 values.



| Target Kinase | Assay Type                    | IC50 Value (nM) | Notes                                                            |
|---------------|-------------------------------|-----------------|------------------------------------------------------------------|
| CDK14         | NanoBRET Target<br>Engagement | 39.6 ± 2.8      | In HCT116 cells.[1]                                              |
| CDK14         | NanoBRET (after 2h washout)   | 56.3 ± 6.0      | Sustained engagement indicates covalent binding.[1][3]           |
| CDK14         | Kinase Activity Assay         | 88              | Biochemical assay.[4]                                            |
| CDK16         | Kinase Activity Assay         | 10              | Biochemical assay.[4]                                            |
| CDK2          | NanoBRET Target<br>Engagement | 256 ± 26        | In HCT116 cells, indicates reversible off-target activity.[1][2] |

## **Signaling Pathway Diagram**

The following diagram illustrates the primary and off-target kinases of **FMF-04-159-2** within the context of cell cycle regulation.





Click to download full resolution via product page

FMF-04-159-2 targets and their relation to the cell cycle.

# Experimental Protocol: In Vitro Kinase Assay (TR-FRET)



This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based in vitro kinase assay, adapted for the specific properties of **FMF-04-159-2**. A key step is the pre-incubation of the kinase with the inhibitor to allow for covalent bond formation.[1]

#### Materials:

- Purified recombinant kinase (e.g., CDK14/CycY, CDK16, CDK2)
- Specific peptide substrate for the kinase
- FMF-04-159-2 compound
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled acceptor)
- Stop solution (e.g., 10 mM EDTA in kinase assay buffer)
- 384-well low-volume assay plates (black)
- TR-FRET compatible plate reader

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of FMF-04-159-2 in 100% DMSO (e.g., 10 mM).
  - Create a serial dilution series of FMF-04-159-2 in DMSO.
  - Further dilute the compound series in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).



- Kinase and Inhibitor Pre-incubation:
  - In a 384-well plate, add 5 μL of the diluted FMF-04-159-2 solution or control (DMSO vehicle) to the appropriate wells.
  - Add 5 μL of the 2X kinase solution (kinase diluted in kinase assay buffer) to each well.
  - Mix gently by tapping the plate.
  - Cover the plate and incubate at room temperature for 30 minutes. This pre-incubation step is crucial to allow for the covalent binding of FMF-04-159-2 to CDK14.[1]
- Initiation of Kinase Reaction:
  - Prepare a 2X substrate/ATP mixture in kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a starting point is often at or near the Km for each.
  - $\circ$  Add 10  $\mu$ L of the 2X substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 20  $\mu$ L.
  - Mix the plate gently.
- Kinase Reaction Incubation:
  - Cover the plate and incubate at room temperature for the optimized reaction time (typically 60-120 minutes). The incubation time should be within the linear range of the reaction.
- Termination and Detection:
  - Prepare the detection reagent mix containing the Europium-labeled antibody and the acceptor molecule in the stop solution.
  - $\circ$  Add 20  $\mu$ L of the detection reagent mix to each well to stop the reaction and initiate the detection process.
  - Cover the plate and incubate at room temperature for 60 minutes to allow for antibody binding.



- · Data Acquisition:
  - Read the plate using a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Data Analysis:
  - Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
  - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Experimental Workflow Diagram**

The following diagram outlines the general workflow for the in vitro kinase assay described above.





Click to download full resolution via product page

Workflow for FMF-04-159-2 in vitro kinase assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FMF-04-159-2 | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: FMF-04-159-2 In Vitro Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584324#fmf-04-159-2-in-vitro-kinase-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com